molecular formula C12H16INO B5847558 N-(4-iodo-2-methylphenyl)-3-methylbutanamide

N-(4-iodo-2-methylphenyl)-3-methylbutanamide

Cat. No. B5847558
M. Wt: 317.17 g/mol
InChI Key: QKLNVVRHVLNMHX-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-3-methylbutanamide, also known as IMB, is a chemical compound that has gained significant attention in scientific research. This compound is categorized as an analog of the synthetic cannabinoid JWH-018, which has been banned in many countries due to its psychoactive effects. However, IMB has been found to have potential applications in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

N-(4-iodo-2-methylphenyl)-3-methylbutanamide acts as a partial agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain sensation, appetite, and mood regulation. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have a higher affinity for the CB1 receptor than the CB2 receptor. When N-(4-iodo-2-methylphenyl)-3-methylbutanamide binds to the CB1 receptor, it activates the receptor, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-iodo-2-methylphenyl)-3-methylbutanamide can inhibit the uptake of the neurotransmitter dopamine, which is involved in reward and motivation. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has also been found to have analgesic effects, which may be due to its interaction with the CB1 receptor. Additionally, N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-iodo-2-methylphenyl)-3-methylbutanamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has also been found to have a long half-life, which allows for prolonged effects in in vitro and in vivo studies. However, one of the limitations of using N-(4-iodo-2-methylphenyl)-3-methylbutanamide is its potential for psychoactive effects, which may complicate the interpretation of results in some studies.

Future Directions

There are several future directions for the study of N-(4-iodo-2-methylphenyl)-3-methylbutanamide. One of the main directions is the development of N-(4-iodo-2-methylphenyl)-3-methylbutanamide as a potential drug candidate for the treatment of various diseases. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have potential applications in the treatment of pain, inflammation, and addiction. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-iodo-2-methylphenyl)-3-methylbutanamide and its effects on the endocannabinoid system. Finally, the potential for psychoactive effects of N-(4-iodo-2-methylphenyl)-3-methylbutanamide needs to be further explored to determine its safety and potential for abuse.
Conclusion:
In conclusion, N-(4-iodo-2-methylphenyl)-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has potential applications in various fields, including medicinal chemistry and neuroscience. The synthesis method of N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been well established, and its mechanism of action involves its interaction with the CB1 and CB2 receptors. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have various biochemical and physiological effects, and its potential for psychoactive effects needs to be further explored. Finally, there are several future directions for the study of N-(4-iodo-2-methylphenyl)-3-methylbutanamide, including its development as a potential drug candidate and further elucidation of its mechanism of action.

Synthesis Methods

The synthesis of N-(4-iodo-2-methylphenyl)-3-methylbutanamide involves the reaction of 4-iodo-2-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-iodo-2-methylphenyl)-3-methylbutanamide. This method of synthesis has been well established and has been used in various studies.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have potential applications in various fields of scientific research. One of the main applications of N-(4-iodo-2-methylphenyl)-3-methylbutanamide is in medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.

properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLNVVRHVLNMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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